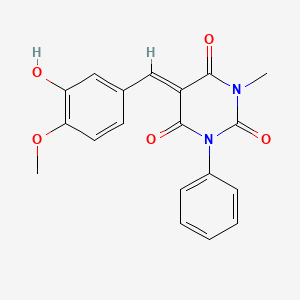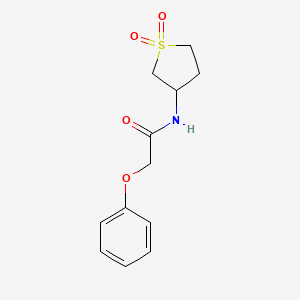
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic application in cancer treatment. CCT007093 belongs to the family of triazole-based compounds, which have been shown to possess anti-cancer properties.
作用机制
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to the disruption of these processes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It induces cell cycle arrest at the G2/M phase, which is associated with decreased cyclin B1 and increased p21 expression. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide also induces apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP). In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages as a research tool for studying CK2 inhibition in cancer cells. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, such as PIM1 and DYRK1A. In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has poor pharmacokinetic properties, which may limit its use in animal models.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Finally, the use of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in combination with other anti-cancer agents is an area of active research, as it may enhance the efficacy of current cancer treatments.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with propargyl bromide to yield 1-(2-chlorobenzyl)-3-prop-2-ynylamine. The resulting compound is then reacted with 3-phenylpropylamine in the presence of copper(I) catalyst to form 1-(2-chlorobenzyl)-N-(3-phenylpropyl)prop-2-yn-1-amine. Finally, the propargyl group is converted into a triazole ring by reacting with sodium azide and copper(II) sulfate to yield 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide.
科学研究应用
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide targets the protein kinase CK2, which plays a critical role in cell proliferation and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-17-11-5-4-10-16(17)13-24-14-18(22-23-24)19(25)21-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPWEXUIESHTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)

![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)

![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)

![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)